molecular formula C20H30N2O2 B10881565 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B10881565
M. Wt: 330.5 g/mol
InChI Key: BLTVJIOUOBVHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a piperazine-derived compound featuring a 3-methylcyclohexyl group attached to the piperazine nitrogen and a 3-methylphenoxy-acetyl moiety. Its molecular formula is C20H30N2O2, with a molecular weight of 420.5 g/mol . The compound’s structure combines lipophilic (3-methylcyclohexyl) and aromatic (3-methylphenoxy) groups, which may influence its pharmacokinetic properties, such as membrane permeability and receptor binding.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-16-5-3-7-18(13-16)21-9-11-22(12-10-21)20(23)15-24-19-8-4-6-17(2)14-19/h4,6,8,14,16,18H,3,5,7,9-13,15H2,1-2H3

InChI Key

BLTVJIOUOBVHFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation of the piperazine ring using a suitable cyclohexyl halide.

    Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the cyclohexyl-substituted piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents and pharmacological profiles:

Compound Key Substituents Biological Activity References
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone 3-Methylcyclohexyl, 3-methylphenoxy Not explicitly reported; structural similarity suggests CNS or antimicrobial potential
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl Atypical antipsychotic (anti-dopaminergic/serotonergic activity, low catalepsy risk)
1-[2-[3-[4-(2-Chlorophenyl)-piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone 2-Chlorophenyl, hydroxypropoxy Likely adrenergic modulation (structural similarity to α/β-blockers)
Pyridine derivatives (e.g., UDO) Trifluoromethylphenyl, pyridine CYP51 enzyme inhibition (antiparasitic activity against Trypanosoma cruzi)
1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)-piperazinyl]propoxy}-3-methoxyphenyl)ethanone 2-Methylphenyl, methoxyphenyl, hydroxypropoxy Unspecified; substituents suggest CNS targeting (e.g., serotonin/dopamine receptors)
APEHQ ligand and metal complexes 8-hydroxyquinoline azo dye, methyl-piperazine Enhanced antifungal activity in metal complexes
1-[4-(2,3-Dimethoxybenzoyl)-piperazin-1-yl]-2-(3-methylphenoxy)ethanone 2,3-Dimethoxybenzoyl, 3-methylphenoxy Not reported; electron-withdrawing groups may influence receptor affinity

Key Structural and Pharmacological Insights

Substituent Impact on CNS Activity: Biphenyl-linked piperazines (e.g., ) exhibit antipsychotic activity due to dual anti-dopaminergic and anti-serotonergic effects. The 2-methoxy substituent enhances selectivity for serotonin receptors, reducing extrapyramidal side effects . The 3-methylphenoxy group in the target compound may similarly modulate serotonin/dopamine receptor interactions, though its bulky 3-methylcyclohexyl group could reduce blood-brain barrier penetration compared to smaller substituents like 2-methoxyphenyl .

Antifungal and Antimicrobial Potential: Piperazine-ethanone hybrids with chelating groups (e.g., APEHQ in ) show enhanced antifungal activity when complexed with metals like Cu(II) or Co(II). The target compound lacks such groups, but its 3-methylphenoxy moiety may still confer moderate antifungal properties .

Electron Affinity and QSAR Correlations: QSAR models for biphenyl-piperazines () indicate that electron affinity (EA) and QPlogBB (brain/blood partition coefficient) correlate with antidopaminergic activity.

Antiparasitic Applications: Pyridine-based analogs () inhibit CYP51, a critical enzyme in T. cruzi. While the target compound lacks pyridine, its piperazine-acetyl backbone could serve as a scaffold for designing non-azolic CYP51 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.